3-Bromo-5-iodo-4-hydroxybenzoic acid
Description
3-Bromo-5-iodo-4-hydroxybenzoic acid is a halogenated benzoic acid derivative characterized by the presence of bromine and iodine substituents at the 3- and 5-positions, respectively, along with a hydroxyl group at the 4-position. This compound serves as a critical organic building block in pharmaceutical and materials science research, particularly in cross-coupling reactions and the synthesis of bioactive molecules . Its structural uniqueness arises from the combination of electron-withdrawing halogens and the acidic phenolic hydroxyl group, which influence its reactivity and solubility.
Properties
IUPAC Name |
3-bromo-4-hydroxy-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPIHLLNOZMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-4-hydroxybenzoic acid typically involves the halogenation of 4-hydroxybenzoic acid. The process starts with the bromination of 4-hydroxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by iodination to introduce the iodine atom at the 5-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-4-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Heck reaction and Sonogashira coupling, forming complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions, along with appropriate solvents and bases.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the halogens.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-5-iodo-4-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-4-hydroxybenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and functional groups. The molecular targets and pathways depend on the specific reactions and applications. For example, in coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 3-bromo-5-iodo-4-hydroxybenzoic acid and analogous halogenated benzoic acid derivatives:
Biological Activity
3-Bromo-5-iodo-4-hydroxybenzoic acid, a halogenated derivative of hydroxybenzoic acid, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
Molecular Formula : C7H4BrIO2
Molecular Weight : 326.915 g/mol
CAS Number : 188815-32-9
IUPAC Name : 3-bromo-5-iodobenzoic acid
Table 1: Antimicrobial Activity of Related Hydroxybenzoic Acids
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2,4-Dihydroxybenzoic Acid | 4.77 | MDA-MB-231 (Breast cancer) |
| 2,4-Dihydroxybenzoic Acid | 15.62 | E. coli |
| 3-Bromo-5-iodobenzoic Acid | Not specified | Potentially similar to above |
MIC: Minimum Inhibitory Concentration
The antimicrobial potential of hydroxybenzoic acids suggests that this compound may also possess significant activity against gram-positive and gram-negative bacteria.
Anticancer Activity
Recent studies have explored the anticancer effects of halogenated benzoic acids. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study investigating the cytotoxic effects of halogenated benzoic acids on MCF-7 and MDA-MB-231 breast cancer cell lines found that certain derivatives exhibited IC50 values in the low micromolar range. While specific data for this compound is not yet available, the structural similarity to other effective compounds suggests potential efficacy.
Anti-inflammatory Activity
Compounds like hydroxybenzoic acids have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways.
Table 2: Anti-inflammatory Effects of Hydroxybenzoic Acids
| Compound | Inhibition (%) | Target Cytokines |
|---|---|---|
| p-Hydroxybenzoic Acid | 50 | TNF-alpha, IL-6 |
| 3-Bromo Derivative | Not specified | Potentially similar to above |
The biological activity of this compound is likely influenced by its ability to interact with cellular targets involved in various signaling pathways. Studies on similar compounds suggest that they may act through:
- Inhibition of Enzymatic Activity : Many phenolic compounds inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Modulation of Gene Expression : These compounds can influence the expression of genes involved in apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
